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Compound of Interest

Compound Name: Prenyl acetate

Cat. No.: B049485

An In-depth Technical Guide to 3-Methyl-2-
butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-butenyl acetate, also
known as prenyl acetate. It details the molecule's chemical structure, physicochemical
properties, and characteristic spectroscopic data. A detailed experimental protocol for its
synthesis via Fischer esterification is provided. While primarily utilized in the flavor and
fragrance industries, this document also explores the compound's relevance to drug
development and biomedical research, focusing on the known biological activities associated
with its constituent prenyl functional group, such as anti-inflammatory and antioxidant effects.
Safety and handling protocols are also outlined.

Molecular Identity and Structure

3-Methyl-2-butenyl acetate is a carboxylic ester recognized for its characteristic fruity aroma. It
Is an organic compound found in various plants and is a component of the alarm pheromone
for certain bee species.

o |[UPAC Name: 3-methylbut-2-enyl acetate[1][2]
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e Synonyms: Prenyl acetate, 3,3-Dimethylallyl acetate, Isopent-2-enyl acetate[1][2]
e CAS Number: 1191-16-8[1][3]
e Molecular Formula: C7H1202[1][3]
e Molecular Weight: 128.17 g/mol [1][3]
e Chemical Structure:
o SMILES: CC(=0)OCC=C(C)C[4]

o InChl Key: XXIKYCPRDXIMQM-UHFFFAOYSA-N[1]

Figure 1: 2D Chemical Structure of 3-methyl-2-butenyl acetate.

Physicochemical Properties

3-Methyl-2-butenyl acetate is a colorless liquid at room temperature. Its key physical and
chemical properties are summarized in the table below.
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Property Value Reference(s)

Colorless liquid with a sweet,
Appearance , (5]
fruity (banana, pear) odor

Boiling Point 142-152 °C @ 760 mmHg [5]

Density ~0.917 g/mL at 25 °C

Insoluble in water; soluble in

Solubility alcohol and other organic [5]
solvents.

Refractive Index (n2°/D) ~1.424 - 1.430

Flash Point ~49 °C (120 °F)

Vapor Pressure 2.6 hPa at 20 °C

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-
methyl-2-butenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the molecular structure.
Experimental values should be obtained in a suitable deuterated solvent (e.g., CDClIs) for
confirmation.

H NMR (Predicted)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~5.30 t(J=7Hz) 1H -CH=C(CHs3)2
~4.55 d(J=7Hz) 2H -O-CH2-CH=
~2.05 s 3H CH3-C(=0)-
~1.75 s 3H =C(CHs)2 (cis)

| ~1.70 | s | 3H | =C(CHs)2 (trans) |

13C NMR (Predicted in CDCIs)

Chemical Shift (6, ppm)

Assignment

~170.5 C=0

~139.0 =C(CHs3)2
~118.5 -CH=

~61.0 -O-CHa-

~25.5 =C(CH3)z (trans)
~21.0 CHs-C(=0)-

| ~18.0 | =C(CHs)2 (cis) |

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 3-methyl-2-butenyl acetate shows
characteristic fragmentation patterns. The molecular ion peak (M*) at m/z 128 is often weak or

absent.
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miz Relative Intensity Proposed Fragment

[CsHo]* (Prenyl cation, often

69 High
the base peak)
CsHs]* (Loss of H from prenyl
68 Moderate [ 5_ ol” ( preny
cation)
43 High [CH3CO]J* (Acetyl cation)
41 Moderate [CsHs]* (Allyl cation)

Synthesis Protocol: Fischer Esterification

3-Methyl-2-butenyl acetate is readily synthesized by the acid-catalyzed Fischer esterification of
3-methyl-2-buten-1-ol (prenol) with glacial acetic acid.

Materials and Reagents

e 3-methyl-2-buten-1-ol (Prenol)

o Glacial Acetic Acid (in excess)

o Concentrated Sulfuric Acid (H2S0Oa4) (catalyst)

o Saturated Sodium Bicarbonate Solution (NaHCO3)

o Saturated Sodium Chloride Solution (Brine)

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)

o Diethyl ether or Ethyl Acetate (for extraction)

Experimental Procedure

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-methyl-2-buten-1-ol (1.0 eq) and glacial acetic acid (3.0 eq).

o Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approx.
3-5 mol% relative to the alcohol). The addition is exothermic.
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Reflux: Heat the reaction mixture to reflux (typically ~100-115 °C) and maintain for 2-4 hours.
The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup - Quenching: After cooling to room temperature, transfer the mixture to a separatory
funnel. Dilute with deionized water and an organic solvent (e.g., diethyl ether).

Neutralization: Carefully wash the organic layer with a saturated solution of sodium
bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat until
COz2 evolution ceases.

Washing: Wash the organic layer with saturated brine to remove residual water and salts.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to
remove the drying agent.

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
crude product can be further purified by fractional distillation under reduced pressure to yield
pure 3-methyl-2-butenyl acetate.
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A flowchart of the synthesis of 3-methyl-2-butenyl acetate.

Relevance in Drug Development and Research
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While 3-methyl-2-butenyl acetate is primarily known as a fragrance and flavor agent, its
chemical structure contains a prenyl group (a 3-methyl-2-butenyl moiety), which is a key
pharmacophore in numerous natural products with significant biological activities.

The introduction of a prenyl group to a molecule (prenylation) can significantly enhance its
therapeutic properties by increasing its lipophilicity. This modification often improves the
molecule's ability to cross cell membranes and interact with biological targets. Research has
shown that prenylated compounds, particularly flavonoids and phenols, exhibit a range of
potent biological effects.

» Anti-inflammatory and Antioxidant Activity: The prenyl moiety is associated with enhanced
anti-inflammatory and antioxidant properties. Prenylated compounds can modulate
inflammatory pathways, such as inhibiting cyclooxygenases (COX) and lipoxygenases
(LOX), and reducing the production of nitric oxide and other inflammatory mediators. One
company notes that prenyl acetate itself exhibits promising antioxidant and anti-
inflammatory activities, with ongoing research into its therapeutic potential.

e Anticancer Potential: The increased lipophilicity and membrane affinity conferred by the
prenyl group can lead to enhanced cytotoxic activity against various cancer cell lines.

e As a Synthetic Building Block: For drug development professionals, 3-methyl-2-butenyl
acetate and its parent alcohol (prenol) are valuable building blocks for the synthesis of more
complex molecules. The prenyl group can be incorporated into lead compounds to optimize
their pharmacokinetic and pharmacodynamic profiles.

Therefore, 3-methyl-2-butenyl acetate serves not only as a simple ester but also as a model
compound and synthetic precursor for exploring the therapeutic potential of prenylated
molecules in areas like oncology, immunology, and neurodegenerative disease research.

Safety and Handling

3-Methyl-2-butenyl acetate is a flammable liquid and should be handled with appropriate care
in a laboratory setting.

e Hazard Statements: H226: Flammable liquid and vapor.

 Precautionary Statements:
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[e]

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

o

P233: Keep container tightly closed.

[¢]

P240: Ground/bond container and receiving equipment.

o

P280: Wear protective gloves, eye protection, and face protection.

o Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with
skin, eyes, and clothing. Take precautionary measures against static discharge.

o Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the
container tightly sealed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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